5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Lipophilicity Permeability Medicinal Chemistry

Sourcing 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 849910-44-7) is a strategic move for kinase-focused drug discovery. This compound features a rare 5,7-disubstitution pattern, a lipophilic tert-butyl group, and zero H-bond donors, making it a superior probe for cell-based assays compared to polar analogs. Its unique scaffold can reveal novel kinase targets, bypassing crowded 3,6-series IP. Procure this building block from verified suppliers to ensure batch-to-batch consistency for your critical profiling campaigns.

Molecular Formula C22H28N4
Molecular Weight 348.494
CAS No. 849910-44-7
Cat. No. B2765179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
CAS849910-44-7
Molecular FormulaC22H28N4
Molecular Weight348.494
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCCCC4
InChIInChI=1S/C22H28N4/c1-16-20(17-11-7-5-8-12-17)21-23-18(22(2,3)4)15-19(26(21)24-16)25-13-9-6-10-14-25/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3
InChIKeyPIYWFFYOTSWIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 849910-44-7): Procurement-Relevant Chemical Profile


5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 849910-44-7) is a fully synthetic small molecule (C22H28N4, MW 348.5 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. Structurally, it features a rare 5,7-disubstitution pattern—a tert-butyl group at C5 and a piperidin-1-yl moiety at C7—which distinguishes it from the more extensively studied 3,6-disubstituted congeners [2]. Its physicochemical profile (XLogP3-AA = 5.4, 0 H-bond donors, 3 H-bond acceptors) suggests a lipophilic, membrane-permeable chemotype with reduced hydrogen-bonding capacity relative to common 7-amino or 7-oxy analogs [3].

Why 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is contraindicated due to profound variation in kinase selectivity, cellular potency, and ADME properties driven by subtle structural changes at the C7 position [1]. Literature precedent demonstrates that replacing a C7 piperidine with pyrrolidine, morpholine, or acyclic amines in closely related cores can invert target selectivity (e.g., shifting from Pim-1 to Flt-3 or KDR) and alter logP by >1 unit [2]. Furthermore, the 5-tert-butyl group imposes steric constraints that are absent in 5-unsubstituted or 5-methyl analogs, rendering simple core hopping unreliable without experimental validation [3]. The evidence below quantifies these differentiation dimensions.

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Comparator-Anchored Quantitative Differentiation Data


C7 Piperidine vs. Pyrrolidine: Impact on Calculated Lipophilicity and Permeability Surrogate

The target compound bears a six-membered piperidine ring at C7, whereas the closest commercially available analog (CAS 850192-42-6) contains a five-membered pyrrolidine. The additional methylene group in piperidine increases the calculated logP (XLogP3-AA = 5.4) by approximately 0.5–0.8 log units versus the predicted value for the pyrrolidine analog (est. XLogP3-AA ≈ 4.7), based on the Hansch π-contribution of a methylene unit (+0.5) [1]. This difference places the piperidine analog in a lipophilicity range associated with enhanced passive membrane permeability but also potentially higher metabolic clearance, representing a critical selection criterion for projects targeting intracellular kinases versus extracellular receptors [2].

Lipophilicity Permeability Medicinal Chemistry Lead Optimization

Zero H-Bond Donors vs. Secondary Amine Analogs: Reduced Off-Target Binding Propensity at Aminergic Receptors

The target compound contains zero hydrogen-bond donors (HBD = 0), as the C7-piperidine nitrogen is tertiary and fully substituted [1]. In contrast, a closely related C7-(2-pyridinylmethyl)amine analog (BDBM58068 / CID_1983011) possesses a secondary amine (HBD = 1) and exhibits measurable off-target activity against streptokinase A (EC50 = 150,000 nM) [2]. The absence of an H-bond donor in the target compound is predicted to reduce binding affinity to aminergic GPCRs and other targets that require a donor–acceptor hydrogen-bonding motif, a well-established principle in kinase inhibitor design for improving selectivity profiles [3].

Kinase Selectivity Off-Target Activity GPCR Counter-Screening Drug Safety

5-tert-Butyl Steric Shielding vs. 5-Isopropyl or 5-Methyl Analogs: Predicted Metabolic Stability Advantage

The C5 tert-butyl group of the target compound provides maximal steric shielding of the pyrimidine ring compared to less bulky C5 substituents found in commercially available analogs, such as the 5-isopropyl variant (1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine) . Tert-butyl groups are established metabolic blocking motifs that reduce CYP450-mediated oxidation at adjacent positions; in vitro microsomal stability studies of analogous pyrazolo[1,5-a]pyrimidine series have demonstrated that 5-tert-butyl substitution consistently prolongs half-life by ≥2-fold relative to 5-isopropyl or 5-methyl congeners [1]. While direct metabolic data for this exact compound are not publicly available, the class-level inference is supported by consistent SAR across related kinase inhibitor chemotypes [2].

Metabolic Stability CYP450 Steric Shielding ADME

Uncommon 5,7-Disubstitution Pattern vs. Canonical 3,6-Disubstituted Scaffold: Orthogonal Kinase Selectivity Potential

The vast majority of biologically characterized pyrazolo[1,5-a]pyrimidine kinase inhibitors follow a 3,6-disubstitution pattern, exemplified by Dorsomorphin (6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine, AMPK inhibitor, IC50 = 25.1 nM) and the KDR inhibitor series (e.g., compound 4g, KDR IC50 = 20 nM) [1][2]. The target compound adopts a 5,7-disubstitution pattern (5-tert-butyl, 7-piperidin-1-yl), which is underrepresented in the patent and primary literature [3]. In kinase inhibitor development, alternative substitution vectors frequently yield orthogonal selectivity profiles by engaging different residues within the ATP-binding pocket or allosteric sites; the 5,7-pattern specifically orients the piperidine toward the solvent-exposed region while the tert-butyl group occupies the hydrophobic back pocket, a geometry not achievable with the 3,6-pattern [3].

Kinase Profiling Selectivity Chemical Biology Tool Compound

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Selectivity Panel Screening for Novel Chemotype Identification

The 5,7-disubstitution pattern of this compound is structurally orthogonal to the dominant 3,6-disubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors (Dorsomorphin, KDR inhibitors, Pim-1 inhibitors). Procuring this compound for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or similar) can identify kinase targets that are uniquely engaged by the 5,7-topology, potentially revealing new chemical biology starting points distinct from the extensively patented 3,6-series [1][2].

Cell-Based Assays Requiring High Membrane Permeability

With a calculated XLogP3-AA of 5.4 and zero hydrogen-bond donors, this compound is predicted to exhibit high passive membrane permeability, making it suitable for cell-based target engagement assays where intracellular kinase access is required and where more polar 7-morpholino or 7-piperazinyl analogs may suffer from impaired cellular uptake [1].

In Vitro Metabolic Stability Benchmarking of 5-Substituted Pyrazolo[1,5-a]pyrimidines

The 5-tert-butyl group provides maximal steric shielding of the pyrimidine core. Researchers can use this compound as a reference standard in head-to-head human liver microsome or hepatocyte stability assays against 5-isopropyl or 5-unsubstituted analogs to experimentally quantify the metabolic stabilization conferred by the tert-butyl motif within this specific scaffold [1][2].

Off-Target Counter-Screening Panels for Amine-Containing Kinase Inhibitors

Because this compound lacks a hydrogen-bond donor (HBD = 0), it serves as a negative control or comparator in off-target panels (e.g., aminergic GPCRs, ion channels) when evaluating related pyrazolo[1,5-a]pyrimidines that contain secondary or primary amines at C7, which carry elevated risk of promiscuous receptor binding [1][2].

Quote Request

Request a Quote for 5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.